Flindersine
Overview
Description
Flindersine is a tricyclic compound with the molecular formula C14H13NO2 . It is a pyranoquinoline alkaloid and has been isolated from the wood of Flindersia australis .
Synthesis Analysis
Flindersine can be synthesized in a two-step process. The first step involves the direct treatment of isoprene with 4-hydroxyquinolin-2(1H)-one in the presence of polyphosphoric acid, which yields dihydroflindersine. The second step involves the dehydrogenation of dihydroflindersine, leading to the synthesis of flindersine .
Molecular Structure Analysis
Flindersine contains a total of 32 bonds. There are 19 non-H bond(s), 9 multiple bond(s), 3 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 ether(s) (aliphatic) .
Physical And Chemical Properties Analysis
Flindersine has a molecular weight of 227.25900 and a density of 1.25g/cm3. It has a boiling point of 441ºC at 760 mmHg. It is soluble in alcohol, benzene, chloroform, glacial acetic acid, paraffin, and fatty oils. It is slightly soluble in petroleum ether and practically insoluble in water .
Scientific Research Applications
Antibacterial and Antifungal Activity
- Flindersine isolated from Toddalia asiatica demonstrated significant antibacterial and antifungal activities. It showed moderate activity against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, and Candida albicans (Duraipandiyan & Ignacimuthu, 2009).
Potential in Wound Healing Therapies
- Flindersine was found to suppress Collagen III expression in human skin fibroblasts, which could be important for developing new wound healing therapies (Adams et al., 2016).
Pest Control Applications
- The compound has shown antifeedant, larvicidal, and growth inhibitory activities against agricultural pests like Helicoverpa armigera and Spodoptera litura, and larvicidal activity against mosquitoes like Anopheles stephensi and Culex quinquefasciatus (Duraipandiyan et al., 2015).
Chemical Structure and Tautomerism
- Studies on flindersine's chemical structure and tautomerism using density functional theory provide insights into its chemical behavior, which is crucial for understanding its biological activities (Türker, 2020).
Potential in Molecular Computing
- Flindersine's interaction with bovine serum albumin and tryptophan has implications in molecular computing, particularly in implementing specific binary logic gates (Gentili, 2008).
properties
IUPAC Name |
2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNMNABLQWUMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200324 | |
Record name | Flindersine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flindersine | |
CAS RN |
523-64-8 | |
Record name | Flindersine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flindersine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flindersine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flindersine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLINDERSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A8PD12CKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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